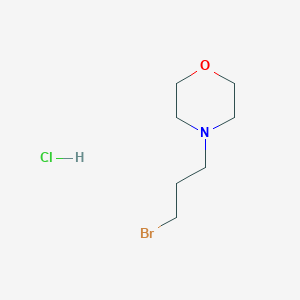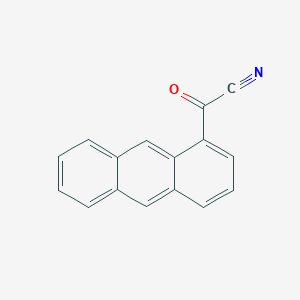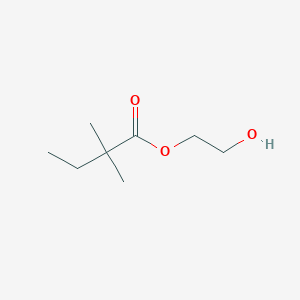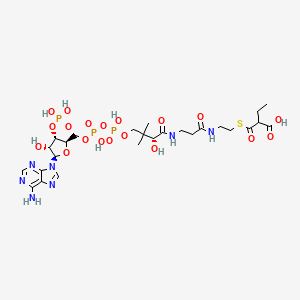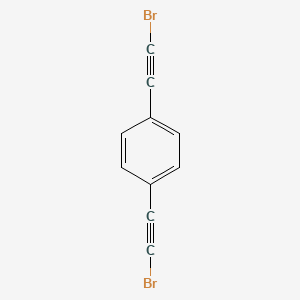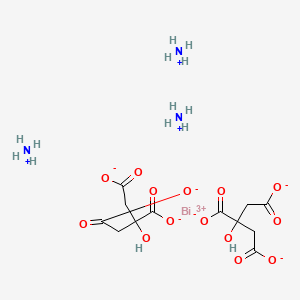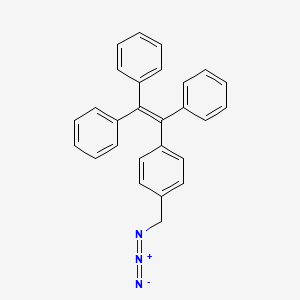
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Descripción general
Descripción
2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene, or 2-AEPT, is an organic compound that is an important component of many scientific research applications. It is a compound with a unique structure that is highly reactive and can be used in a variety of experiments. It has been used in a variety of research applications, including biochemical and physiological studies, as well as in lab experiments.
Aplicaciones Científicas De Investigación
Light-Emitting Materials
- The compound is used in the fabrication of white-light-emitting ion gels. These gels exhibit multistimuli-responsive properties, changing luminescent color based on variations in pH, temperature, or solvent. This unique property is due to different luminescent mechanisms of the polymer networks involved. These ion gels have potential applications in sensors, probes, and light-emitting materials (Tang et al., 2020).
Biocompatible Nanoparticles for Cell Imaging
- Homopolymers derived from vinyl tetraphenylethene, including poly[2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene], have been synthesized and shown to exhibit aggregation-induced emission (AIE). They can self-assemble into AIE polymer nanoparticles (NPs) and are used for imaging studies of HeLa cells due to their good dispersibility, stability, and biocompatibility (Ma et al., 2014).
Tetraphenylethene-Functionalized Polymers
- A series of tetraphenylethene (TPE)-functionalized polyethylene-based polymers have been synthesized using a novel strategy. These polymers exhibit aggregation-induced emission (AIE) behavior and have been used to create strong emissions in self-assembled block copolymers. These materials show potential for use in areas where AIE properties are beneficial, such as in sensors and light-emitting devices (Jiang & Hadjichristidis, 2019).
Photoluminescent Metal-Organic Frameworks
- The compound is utilized in the synthesis of metal-organic frameworks (MOFs) with strong fluorescence and gas adsorption capabilities. These MOFs are specifically adept at sensing volatile organic compounds, indicating their potential in environmental monitoring and chemical sensing (Liu et al., 2015).
Selective Recognition of Picric Acid
- Diblock copolymers containing the compound have been prepared to show higher aggregation-induced emission. These copolymers are sensitive probes for picric acid, a potentially explosive material, through possible π-π interactions. This study offers insights into the design of new hyperbranched polymeric fluorescent vesicle probes with high sensitivity (Rasheed et al., 2019).
Mecanismo De Acción
Mode of Action
It’s known that azides can react with alkynes to form triazoles in a process called click chemistry . This reaction is often used in bioconjugation and drug discovery, suggesting that the azidomethyl group in this compound could potentially interact with alkyne groups in biological targets.
Biochemical Pathways
Compounds with similar structures have been shown to generate singlet oxygen efficiently in vitro , which suggests that this compound might be involved in oxidative stress pathways.
Result of Action
Compounds with similar structures have been shown to generate singlet oxygen efficiently in vitro , which can cause oxidative damage to cells and tissues.
Action Environment
The action of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene can be influenced by various environmental factors. For instance, the pH, temperature, or the solvent can change its luminescent color . This suggests that the compound’s action, efficacy, and stability might be affected by the biochemical environment within the body.
Propiedades
IUPAC Name |
1-(azidomethyl)-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3/c28-30-29-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJFWGSNWLHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)

